molecular formula C27H28N2O9 B1250316 Croceaine B

Croceaine B

Cat. No. B1250316
M. Wt: 524.5 g/mol
InChI Key: XWXCUSAYRYQNIN-XTZSUVNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Croceaine B is a natural product found in Palicourea crocea with data available.

Scientific Research Applications

Neuroprotective Properties

Croceaine B, known for its active constituent crocin, has shown potential neuroprotective properties. A study by Asadi et al. (2015) demonstrated that crocin could significantly improve spatial memory in Alzheimer's disease models, potentially inhibiting beta-amyloid-induced apoptosis, which is linked with its antioxidant properties (Asadi et al., 2015).

Cardiovascular Benefits

This compound has been found to have cardiovascular benefits. Jin et al. (2019) reported that crocin attenuates myocardial fibrosis by impacting TLR4/NF-κB signaling, suggesting a protective effect against cardiovascular diseases (Jin et al., 2019).

Antioxidant and Anti-inflammatory Effects

Chen et al. (2015) found that crocin exhibits antioxidative effects, particularly in cases of ischemia/reperfusion injury in the rat retina. This suggests that crocin's antioxidant properties can protect against cellular damage caused by oxidative stress (Chen et al., 2015). Additionally, Razavi et al. (2013) showed that crocin demonstrates effectiveness against diazinon-induced cardiotoxicity in rats, indicating its potential as an antioxidant and anti-inflammatory agent (Razavi et al., 2013).

Mental Health Applications

A study by Talaei et al. (2015) suggests that crocin could be an effective adjunctive treatment in major depressive disorder, showing significant improvement in depression scores (Talaei et al., 2015).

Ophthalmic Health

Ohno et al. (2012) researched the effects of oral administration of crocetin, a component of this compound, on retinal damage. Their findings indicate that crocetin can prevent NMDA-induced retinal damage, mainly through the inhibition of the caspase pathway (Ohno et al., 2012).

Reproductive Health

This compound has also been studied in the context of reproductive health. Chen et al. (2018) found that crocin supplementation during oocyte maturation enhances antioxidant defense and cleavage rate in porcine oocytes, suggesting its potential application in reproductive technologies (Chen et al., 2018).

properties

Molecular Formula

C27H28N2O9

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (1R,4aS,7aS)-7-(9H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H28N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7-9,11,13,18-19,22-24,26-27,29-33H,6,10H2,1H3/t13-,18-,19+,22-,23+,24-,26-,27+/m1/s1

InChI Key

XWXCUSAYRYQNIN-XTZSUVNTSA-N

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)OC6C(C(C(C(O6)CO)O)O)O

synonyms

croceaine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Croceaine B
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Croceaine B

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